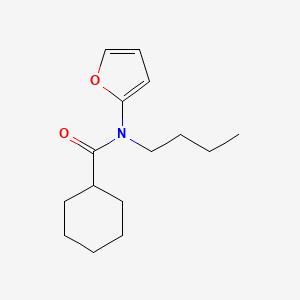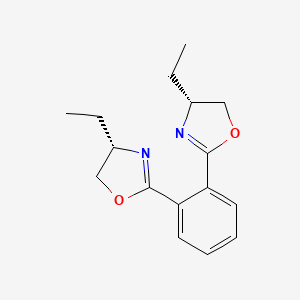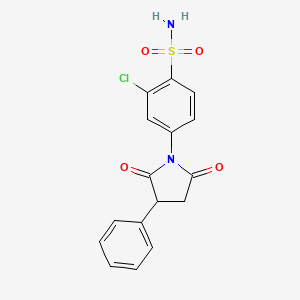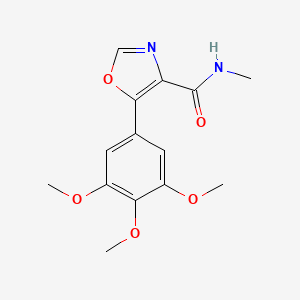
N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is a synthetic organic compound that features a unique structure combining an oxazole ring with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a trimethoxybenzene derivative reacts with the oxazole intermediate.
Methylation: The final step involves the methylation of the nitrogen atom on the oxazole ring to form the N-methyl derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, resulting in the formation of reduced derivatives.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced oxazole or carboxamide derivatives.
Substitution: Functionalized trimethoxyphenyl derivatives.
Scientific Research Applications
N-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s bioactivity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: It has potential therapeutic applications due to its pharmacophore properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit tubulin polymerization, leading to anti-cancer effects. The oxazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and has a similar trimethoxyphenyl group.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with trimethoxyphenyl groups.
Uniqueness: N-Methyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is unique due to its combination of an oxazole ring and a trimethoxyphenyl group, which imparts distinct bioactivity and chemical properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
89205-16-3 |
|---|---|
Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H16N2O5/c1-15-14(17)11-12(21-7-16-11)8-5-9(18-2)13(20-4)10(6-8)19-3/h5-7H,1-4H3,(H,15,17) |
InChI Key |
BIXMMWOGCOODBF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(OC=N1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
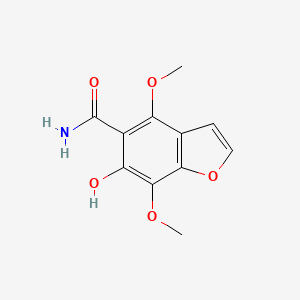
![2-(Aminomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12894767.png)
![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]adenosine](/img/structure/B12894773.png)
![1-(6-Methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B12894781.png)
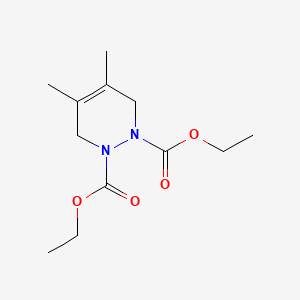
![3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)
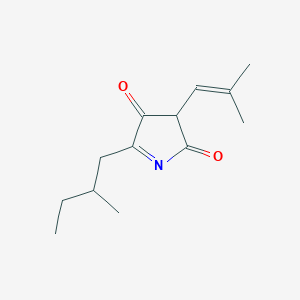
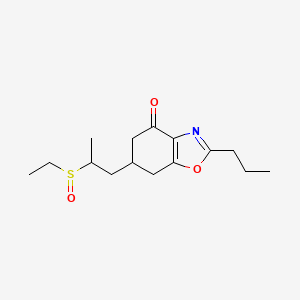
![2'-O-[tert-Butyl(dimethyl)silyl]-3'-deoxyadenosine](/img/structure/B12894803.png)

